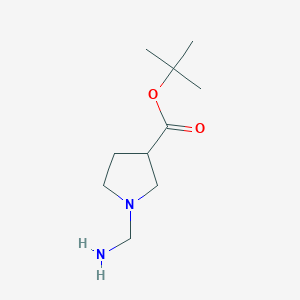

Tert-butyl 1-(aminomethyl)pyrrolidine-3-carboxylate

Description

Tert-butyl 1-(aminomethyl)pyrrolidine-3-carboxylate is a pyrrolidine-based building block critical in medicinal chemistry, particularly for synthesizing kinase inhibitors and protease-targeting therapeutics. The compound features a pyrrolidine ring substituted with an aminomethyl group at position 1 and a tert-butyl carboxylate at position 3. Its stereochemistry, especially the (R)-enantiomer (CAS: 199174-29-3), is notable for chiral recognition in drug-receptor interactions . Key applications include intermediates in RAS(ON) inhibitor development (e.g., Elironrasib) and peptidomimetic scaffolds .

Structure

3D Structure

Properties

CAS No. |

1092352-62-9 |

|---|---|

Molecular Formula |

C10H20N2O2 |

Molecular Weight |

200.28 g/mol |

IUPAC Name |

tert-butyl 1-(aminomethyl)pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)8-4-5-12(6-8)7-11/h8H,4-7,11H2,1-3H3 |

InChI Key |

AWRPXOMRXIZAIW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCN(C1)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Boc-aminomethyl-pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods

Industrial production of 3-Boc-aminomethyl-pyrrolidine often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

3-Boc-aminomethyl-pyrrolidine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine group is replaced by other nucleophiles.

Deprotection Reactions: The Boc group can be removed under acidic conditions, yielding the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, often in the presence of a scavenger like triethylsilane.

Major Products Formed

Substitution Reactions: Products include various N-substituted pyrrolidines, depending on the nucleophile used.

Deprotection Reactions: The primary product is aminomethyl-pyrrolidine, which can be further functionalized for various applications.

Scientific Research Applications

3-Boc-aminomethyl-pyrrolidine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Boc-aminomethyl-pyrrolidine depends on its specific application. In medicinal chemistry, the compound often acts as a prodrug, where the Boc group is removed in vivo to release the active amine. The free amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Acylated Pyrrolidine Derivatives

Acylation of the pyrrolidine nitrogen drastically alters reactivity and biological activity. For example:

- tert-Butyl (S)-1-(but-2-ynoyl)pyrrolidine-3-carboxylate (S21-2): Synthesized via coupling tert-butyl (S)-pyrrolidine-3-carboxylate with 2-butynoic acid using CIP/DIPEA. LCMS (m/z 172.3) confirms reduced polarity compared to the parent compound due to the hydrophobic alkyne group .

- tert-Butyl (S)-1-(4-(dimethylamino)-4-methylpent-2-ynoyl)pyrrolidine-3-carboxylate (S23-3): Incorporates a dimethylamino-pentynoyl group, increasing molecular weight (MW: 253.2 vs. 200.3 for the parent).

Key Differences :

Azetidine and Spirocyclic Analogs

Smaller azetidine rings or spirocyclic systems introduce conformational constraints:

- tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (CAS 1083181-23-0): Fluorination at the azetidine ring improves metabolic stability and electronegativity, favoring interactions with hydrophobic pockets .

Key Differences :

Stereochemical Variants

Enantiomers exhibit distinct pharmacological profiles:

- (R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate: Preferred in drug synthesis due to higher affinity for chiral targets (e.g., kinases) .

- (S)-tert-Butyl pyrrolidine-3-carboxylate Derivatives: Used in intermediates like S21-2 but lack the aminomethyl group, limiting hydrogen-bonding capabilities .

Functional Group Modifications

- Hydroxymethyl vs. Aminomethyl: Compounds like (±)-trans-1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate (CAS: N/A) replace aminomethyl with hydroxymethyl, reducing basicity but improving solubility .

- Nitro-Pyrimidinylamino Substitution: tert-Butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate introduces a nitro-pyrimidine group, enabling π-stacking interactions in DNA-targeted therapies .

Biological Activity

Tert-butyl 1-(aminomethyl)pyrrolidine-3-carboxylate, a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring, which is known for its versatility in drug design and development. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group, an aminomethyl substituent, and a carboxylate moiety attached to the pyrrolidine ring. The structural formula can be represented as follows:

This compound is soluble in organic solvents and exhibits distinct physicochemical properties that influence its biological activity.

Biological Activity Overview

The biological activities of pyrrolidine derivatives, including this compound, are diverse and include:

- Antimicrobial Activity : Some derivatives have shown significant antibacterial properties against various pathogens.

- Anticancer Potential : Certain compounds within this class have demonstrated selective inhibition of cancer cell lines.

- Neuropharmacological Effects : The structural characteristics of pyrrolidine derivatives suggest potential interactions with neurotransmitter systems.

Structure-Activity Relationship (SAR)

The activity of this compound can be influenced by several factors:

- Substituent Positioning : Variations in the position of substituents on the pyrrolidine ring can alter binding affinity to biological targets.

- Steric Effects : The size and orientation of substituents like the tert-butyl group can impact the compound's pharmacokinetics.

- Electronic Properties : The electron-donating or withdrawing nature of substituents affects the reactivity and interaction with enzymes or receptors.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus | |

| Anticancer | Inhibition of specific cancer cell lines | |

| Neuropharmacological | Interaction with GABA receptors |

Case Studies

Several studies have investigated the biological activity of pyrrolidine derivatives similar to this compound:

- Antibacterial Study : A series of pyrrolidine derivatives were synthesized and tested for antibacterial activity. The results indicated that certain compounds exhibited MIC values comparable to established antibiotics like ciprofloxacin, suggesting potential as new antibacterial agents .

- Cancer Cell Line Inhibition : Research demonstrated that specific pyrrolidine derivatives showed selective cytotoxicity against breast cancer cell lines, indicating their potential as anticancer agents. The study highlighted the importance of structural modifications to enhance potency .

- Neuropharmacological Assessment : Compounds derived from pyrrolidine were evaluated for their effects on GABA receptors, showing promise as anxiolytic agents. The binding affinity was significantly influenced by the structure of the side chains attached to the pyrrolidine ring .

Q & A

Basic: What are the standard synthetic protocols for synthesizing Tert-butyl 1-(aminomethyl)pyrrolidine-3-carboxylate, and what critical parameters influence yield?

Answer:

The synthesis typically involves two key steps: (1) Activation of the pyrrolidine-3-carboxylic acid derivative (e.g., using thionyl chloride to form the acid chloride) and (2) Coupling with tert-butyl alcohol in the presence of a base like triethylamine. For example, starting from 3-methylpyrrolidine-1-carboxylic acid, thionyl chloride generates the acid chloride intermediate, which reacts with tert-butyl alcohol to yield the ester. Critical parameters include:

- Temperature : Reactions are often conducted at 0–20°C to minimize side reactions .

- Purification : Column chromatography or recrystallization is essential to achieve >95% purity .

Yield optimization (70–90%) depends on stoichiometric control of tert-butyl alcohol and efficient removal of byproducts like HCl .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR identify the tert-butyl group (δ ~1.4 ppm for H; δ ~80 ppm for C) and the aminomethyl moiety (δ ~3.0–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (m/z 214.30 for CHNO) .

- Infrared (IR) Spectroscopy : Stretching bands for carbonyl (C=O, ~1700 cm) and amine (N–H, ~3300 cm) groups validate functional groups .

Advanced: How can researchers address discrepancies in stereochemical outcomes during enantioselective synthesis?

Answer:

Contradictions in stereochemistry often arise during the introduction of the aminomethyl group. Strategies include:

- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-pyrrolidine derivatives) to control configuration .

- Catalytic Asymmetric Synthesis : Palladium catalysts with chiral ligands (e.g., BINAP) in cross-coupling reactions improve enantiomeric excess (ee >90%) .

- Analytical Validation : Chiral HPLC or circular dichroism (CD) resolves enantiomers, while X-ray crystallography confirms absolute configuration .

Advanced: What strategies optimize catalytic coupling reactions involving derivatives of this compound?

Answer:

- Catalyst Selection : Pd(dba) with BINAP enhances efficiency in Buchwald-Hartwig aminations, achieving >80% yield for pyrimidine derivatives .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reagent solubility, while additives like CsCO stabilize intermediates .

- Temperature Control : Reactions at 80–100°C balance kinetics and side-reaction suppression .

Basic: What purification methods are effective for isolating this compound?

Answer:

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) separates the product from unreacted starting materials .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 120–125°C) .

- Acid-Base Extraction : TFA deprotection of tert-butyl groups (e.g., in DCM) followed by neutralization isolates free amines .

Advanced: How does the tert-butyl ester group influence reactivity in derivatization reactions?

Answer:

The tert-butyl group:

- Steric Hindrance : Limits nucleophilic attack at the carbonyl, favoring selective reactions at the aminomethyl group .

- Acid Sensitivity : Cleavage under strong acidic conditions (e.g., TFA in DCM) enables controlled deprotection for functionalization .

- Stability : Enhances shelf-life by protecting the ester from hydrolysis under ambient conditions .

Advanced: How to resolve conflicting data on compound stability under acidic/basic conditions?

Answer:

- Controlled Studies : Perform kinetic assays in varying pH buffers (e.g., HCl/NaOH) to map degradation pathways.

- HPLC Monitoring : Track decomposition products (e.g., free amines) over time .

- Computational Modeling : DFT calculations predict hydrolysis pathways, guiding experimental validation .

Basic: What are the key applications of this compound in medicinal chemistry?

Answer:

- Pharmaceutical Intermediates : Used to synthesize kinase inhibitors and protease-activated receptor (PAR) antagonists .

- Biological Probes : The aminomethyl group facilitates conjugation with fluorophores for cellular imaging .

- Peptide Mimetics : Pyrrolidine scaffolds mimic proline residues in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.